molecular formula C19H18N6O2S B12280737 4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide

4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide

Cat. No.: B12280737
M. Wt: 394.5 g/mol
InChI Key: WTGAFDWCUCKZSF-UHFFFAOYSA-N
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Description

The compound 4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide is a small molecule of significant interest in oncological research, particularly in the development of targeted kinase inhibitors. Its molecular architecture, featuring a pyrrolopyridine core linked to a pyrimidine and a terminal benzenesulfonamide group, is characteristic of compounds designed for high-affinity interaction with the ATP-binding sites of various kinases. Structural analogs of this compound, such as those based on pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds, have demonstrated potent inhibitory activity against a range of critical kinase targets. These include cyclin-dependent kinases (CDK2 and CDK9), which are pivotal regulators of the cell cycle and transcription, as well as other kinases involved in proliferative signaling pathways . The benzenesulfonamide moiety is a key pharmacophore found in several established and investigational anticancer agents, suggesting its potential role in enhancing binding affinity and selectivity . Researchers can leverage this compound as a versatile chemical tool to investigate dysregulated kinase signaling in various cancer cell lines. Its potential mechanism of action likely involves inducing cell cycle arrest and promoting apoptosis, the programmed death of cancerous cells, hallmarks of effective kinase inhibition . This makes it a valuable candidate for profiling in enzyme assays and cellular models to further elucidate the mechanisms of oncogenesis and to validate novel therapeutic strategies.

Properties

Molecular Formula

C19H18N6O2S

Molecular Weight

394.5 g/mol

IUPAC Name

4-[[4-(1-ethylpyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C19H18N6O2S/c1-2-25-12-16(15-4-3-10-21-18(15)25)17-9-11-22-19(24-17)23-13-5-7-14(8-6-13)28(20,26)27/h3-12H,2H2,1H3,(H2,20,26,27)(H,22,23,24)

InChI Key

WTGAFDWCUCKZSF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1N=CC=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine moiety is synthesized via cyclization reactions. A representative approach involves:

  • Starting Materials : Ethyl 3-aminopyridine-2-carboxylate and acetylene derivatives are condensed under acidic conditions to form the fused bicyclic structure.
  • Ethylation : The 1-ethyl group is introduced by treating the pyrrolopyridine intermediate with ethyl bromide or iodide in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF).

Key Reaction Conditions :

Step Reagents/Conditions Yield (%) Source
Cyclization HCl (conc.), 100°C, 6h 78
N-Ethylation Ethyl iodide, NaH, DMF, 60°C 85

Pyrimidine Ring Formation and Functionalization

The pyrimidine ring is constructed through condensation reactions, followed by functionalization to enable subsequent coupling:

  • Chloropyrimidine Synthesis : 4,6-Dichloropyrimidine is treated with methylthio groups under nucleophilic substitution conditions, followed by oxidation to a sulfonyl group using oxone (2KHSO₅·KHSO₄·K₂SO₄) in a methanol-water mixture.
  • Intermediate Isolation : The resulting 4-chloro-2-(methylsulfonyl)pyrimidine serves as a key electrophile for coupling.

Optimized Oxidation Parameters :

Parameter Value Impact on Yield Source
Oxone Equivalents 3.0 eq Maximizes sulfone formation
Solvent Ratio MeOH:H₂O (4:1) Prevents over-oxidation

Coupling of Pyrrolo[2,3-b]pyridine and Pyrimidine Moieties

The critical C-N bond between the pyrrolopyridine and pyrimidine is formed via palladium-catalyzed cross-coupling:

  • Buchwald-Hartwig Amination : A mixture of the pyrrolopyridine derivative, 4-chloro-2-(methylsulfonyl)pyrimidine, palladium acetate (Pd(OAc)₂), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 110°C facilitates coupling.
  • Microwave-Assisted Synthesis : Recent protocols use microwave irradiation (150°C, 30 min) to accelerate the reaction, improving yields from 49% to 68%.

Catalytic System Comparison :

Catalyst System Ligand Yield (%) Reaction Time Source
Pd(OAc)₂/Xantphos Xantphos 65 12h
PdCl₂(dppf) 1,1'-Bis(diphenylphosphino)ferrocene 58 8h

Introduction of the Sulfonamide Group

The benzenesulfonamide segment is introduced via nucleophilic aromatic substitution (SNAr):

  • Chlorobenzene Sulfonation : 4-Aminobenzenesulfonamide is prepared by treating 4-nitrobenzenesulfonyl chloride with ammonia, followed by nitro-group reduction using hydrogen and palladium on carbon.
  • Final Coupling : The pyrimidine-pyrrolopyridine intermediate reacts with 4-aminobenzenesulfonamide in glacial acetic acid under reflux, achieving 72% yield.

Reaction Optimization :

Condition Effect on Yield Source
Acetic Acid vs. DMF Higher purity in acetic acid
Temperature 120°C vs. 80°C (20% increase)

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Structural validation is performed via:

  • ¹H/¹³C NMR : Key peaks include δ 8.3 ppm (pyrimidine H) and δ 1.4 ppm (ethyl CH₃).
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ observed at m/z 395.1321 (calculated 395.1318).

Comparative Analysis of Synthetic Routes

The table below evaluates three published methodologies:

Method Key Advantage Limitation Overall Yield (%) Source
Sequential Coupling High purity Lengthy (5 steps) 32
Microwave-Assisted Rapid (4h total) Specialized equipment needed 41
One-Pot Strategy Reduced intermediate isolation Lower reproducibility 28

Chemical Reactions Analysis

Types of Reactions

4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of FGFRs. FGFRs are receptor tyrosine kinases that, upon binding to their ligands (fibroblast growth factors), undergo dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which regulate cell proliferation, differentiation, and survival. By inhibiting FGFRs, the compound can block these signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name Key Substituents Molecular Weight Notable Features
Target Compound Ethyl-pyrrolopyridine, benzenesulfonamide ~423.4* Enhanced hydrophobicity, H-bonding
4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine Methoxy-pyrrolopyridine 241.25 Polar methoxy group, smaller size
CHEMBL1973720 Chloro-pyrrolopyridine, cyclohexylamine ~409.3* High pKi (8.7), cycloaliphatic amine
4XV9 Chloro-pyrrolopyridine, trifluoromethyl ~513.9* Halogenated, bulky substituents

*Estimated based on analogous structures.

Target Compound vs. LRRK2 Inhibitors :

  • CHEMBL1973720 (pKi = 8.7) outperforms thieno[2,3-d]pyrimidin-4-amine (pKi = 4.9) in LRRK2 inhibition, suggesting the chloro-pyrrolopyridine and cyclohexylamine groups are critical for potency . The target compound’s benzenesulfonamide may mimic these interactions but requires empirical validation.
  • 5CSX (docking score = 2.51) incorporates a piperidine-methylamine side chain, which likely improves solubility over the target compound’s ethyl group, though at the cost of reduced hydrophobic binding .

Table 2: Activity Data

Compound Name Target/Assay Activity Metric Reference
Target Compound Kinase X (hypothetical) Docking score: ~2.0*
CHEMBL1973720 LRRK2 pKi = 8.7
5CSX Kinase Y Docking score = 2.51
4XV9 Kinase Z Docking score = 2.00

*Hypothetical docking score inferred from structural similarity to 4XV7.

Physicochemical and Pharmacokinetic Properties

  • Hydrophobicity : The ethyl and sulfonamide groups balance logP, whereas 4XV9’s trifluoromethyl group increases lipophilicity, risking toxicity .
  • Synthetic Feasibility : Example 61 () reports a 38% yield for a structurally complex benzenesulfonamide analog, suggesting similar challenges for the target compound .

Biological Activity

The compound 4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide , a pyrrolo[2,3-b]pyridine derivative, has garnered attention for its potential biological activities, particularly in cancer therapy due to its inhibitory effects on fibroblast growth factor receptors (FGFRs). This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H20N4O2S
  • Molecular Weight : 372.46 g/mol
  • SMILES Notation : CC1=CN(C(=C1)C2=NC(=NC(=C2)N)S(=O)(=O)C3=CC=CC=C3)C(=O)N

The primary mechanism of action for this compound involves the inhibition of FGFR signaling pathways. Abnormal activation of FGFRs is implicated in various cancers, making them attractive therapeutic targets. The compound has been shown to exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values in the nanomolar range. For example, in vitro studies indicated that it inhibited breast cancer cell proliferation and induced apoptosis in 4T1 cells .

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of the compound:

  • Cell Proliferation Assays : The compound significantly inhibited the proliferation of various cancer cell lines, including breast cancer (4T1) and lung cancer (A549).
  • Apoptosis Induction : Flow cytometry analysis demonstrated an increase in apoptotic cells following treatment with the compound.
  • Migration and Invasion Assays : The compound also reduced the migration and invasion capabilities of cancer cells, indicating its potential to prevent metastasis.

Selectivity Profile

The selectivity of the compound for FGFRs over other kinases was assessed using a panel of 140 protein kinases. Results showed that it exhibited minimal off-target effects, affirming its potential as a selective therapeutic agent .

Case Study 1: Breast Cancer Model

In a preclinical model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis within tumor tissues.

Case Study 2: Lung Cancer Treatment

In another study involving lung cancer xenografts, treatment with the compound resulted in prolonged survival rates among subjects. The mechanism was attributed to its ability to inhibit tumor growth and induce cell death through FGFR signaling disruption.

Safety and Toxicity

Preliminary toxicity studies indicate that the compound has a favorable safety profile. In vivo studies showed no significant adverse effects at therapeutic doses. Further toxicological evaluations are necessary to establish long-term safety.

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